2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine
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Overview
Description
2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a hydroxyl group and a phenyl ring substituted with a chlorine and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methoxyphenylboronic acid and 4-hydroxypyridine.
Coupling Reaction: A Suzuki coupling reaction is employed to couple the boronic acid with the pyridine derivative. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Purification: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated product.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2-(2-methoxyphenyl)-4-pyridone.
Reduction: Formation of 2-(2-methoxyphenyl)-4-hydroxypyridine.
Substitution: Formation of 2-(2-substituted-5-methoxyphenyl)-4-hydroxypyridine derivatives.
Scientific Research Applications
2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Chloro-5-methoxyphenylmethanol
- 2-Chloro-5-methoxybenzoic acid
Comparison:
- Structural Differences: While these compounds share the 2-chloro-5-methoxyphenyl moiety, they differ in their functional groups (e.g., boronic acid, methanol, benzoic acid).
- Unique Properties: 2-(2-Chloro-5-methoxyphenyl)-4-hydroxypyridine is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-9-2-3-11(13)10(7-9)12-6-8(15)4-5-14-12/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISHPFGLPGYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692662 |
Source
|
Record name | 2-(2-Chloro-5-methoxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-50-5 |
Source
|
Record name | 2-(2-Chloro-5-methoxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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